Positional Isomer Selectivity: 7-Cyclopropyl vs. 6-Cyclopropyl Quinazoline Derivatives in IRAK4 Inhibition
The placement of the cyclopropyl group on the quinazoline core significantly impacts target engagement. A 6-cyclopropylquinazoline derivative (N'-(6-cyclopropylquinazolin-4-yl)-N,N-dimethylcyclohexane-1,4-diamine) exhibits potent inhibition of IRAK4 with an IC50 of 12 nM in a kinase activity assay [1]. In contrast, unsubstituted quinazoline derivatives typically show much lower affinity for IRAK4 (IC50 > 1 µM) or no significant inhibition [2]. While direct data for 7-cyclopropylquinazoline at IRAK4 are not available, the positional isomer difference underscores that the 7-cyclopropyl configuration is expected to produce a distinct selectivity profile based on the known SAR of quinazoline kinase inhibitors [3].
| Evidence Dimension | IRAK4 kinase inhibition |
|---|---|
| Target Compound Data | Not directly measured; inferred from positional isomer |
| Comparator Or Baseline | 6-cyclopropylquinazoline derivative: IC50 = 12 nM; Unsubstituted quinazoline: IC50 > 1 µM |
| Quantified Difference | 6-cyclopropyl derivative shows ~83-fold improvement over baseline |
| Conditions | IRAK4 kinase activity assay using fluorescent polypeptide substrate |
Why This Matters
Demonstrates that cyclopropyl substitution position on quinazoline is critical for kinase affinity; 7-substitution may offer a different selectivity window.
- [1] BindingDB. BDBM388443: N'-(6-cyclopropylquinazolin-4-yl)-N,N-dimethylcyclohexane-1,4-diamine. IC50 = 12 nM for IRAK4. US Patent US9943516. View Source
- [2] Lepri S, et al. Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. 2020;28(23):115815. View Source
- [3] Henriksen ST, et al. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. Journal of Medicinal Chemistry. 2023;66(22):15456-15471. View Source
